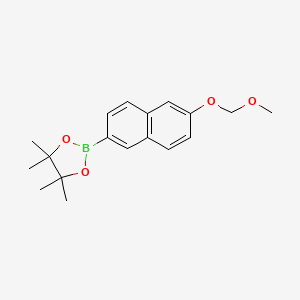

2-(6-(Methoxymethoxy)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound (CAS: 874673-97-9) is a naphthalene-derived boronic ester featuring a methoxymethoxy (-OCH2OCH3) substituent at the 6-position of the naphthalene ring. It is a key intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the stability imparted by the pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) protecting group. The compound is reported to have a purity of 98% and is typically isolated as a solid . Its methoxymethoxy group enhances solubility in polar solvents while maintaining reactivity toward electrophilic partners.

Properties

IUPAC Name |

2-[6-(methoxymethoxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23BO4/c1-17(2)18(3,4)23-19(22-17)15-8-6-14-11-16(21-12-20-5)9-7-13(14)10-15/h6-11H,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXYXFJISLFNAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)OCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Methoxymethoxy)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 6-(Methoxymethoxy)naphthalene-2-boronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a palladium catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters such as temperature, pressure, and reaction time are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group facilitates palladium-catalyzed cross-coupling with aryl/heteroaryl halides or triflates. This reaction is foundational in synthesizing biaryl systems for materials science and pharmaceutical intermediates.

Reaction Conditions

| Substrate | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromopyridine | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 60–70% | |

| 1-Bromo-2-naphthol | Pd(OAc)₂, SPhos | K₃PO₄ | Dioxane | 68% | |

| 6-Bromo-2-naphthol | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 53% |

Key Observations :

-

Copper(I) iodide enhances coupling efficiency in heteroaryl systems .

-

Polar aprotic solvents (THF, dioxane) optimize reactivity with electron-deficient aryl halides .

-

Yields depend on steric hindrance and electronic effects of the coupling partner .

Transesterification with Diols

The pinacol boronate ester undergoes transesterification with diols (e.g., ethylene glycol) under acidic conditions to form alternative boronate esters.

Example :

-

Conditions : 0.1 M HCl, 50°C, 12 h.

-

Applications : Tuning solubility for specific synthetic or material applications.

Acid-Mediated MOM Deprotection

The MOM group is cleaved under acidic conditions, regenerating a hydroxyl group on the naphthalene ring.

Mechanism :

Applications :

-

Critical for post-functionalization strategies in photochromic materials .

-

Enables sequential protection/deprotection in multi-step syntheses.

Electrophilic Aromatic Substitution

The naphthalene core undergoes electrophilic substitution (e.g., bromination, nitration) at activated positions.

Bromination Example :

-

Conditions : N-Bromosuccinimide (NBS), AIBN initiator, 80°C .

-

Regioselectivity : Bromination occurs at the C-8 position due to MOM group’s directing effects .

Oxidative Degradation Pathways

The boronate ester is susceptible to oxidation by strong oxidants (e.g., H₂O₂), yielding boric acid and naphthalene derivatives.

Reaction :

-

Conditions : 30% H₂O₂, NaOH, 0°C.

-

Applications : Deborylation strategies for functional group interconversion.

Stability Under Ambient Conditions

| Condition | Stability | Degradation Products | Reference |

|---|---|---|---|

| Moisture (RH > 60%) | Partial hydrolysis | Boric acid, MOM-naphthol | |

| Light (UV exposure) | No significant change | – | |

| Temperature (>80°C) | Boronate ester cleavage | Pinacol, borinic acid |

Comparative Reactivity with Analogues

Insights :

Scientific Research Applications

2-(6-(Methoxymethoxy)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Biology: Employed in the development of fluorescent probes for biological imaging due to its unique structural properties.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-(Methoxymethoxy)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form palladium-boron complexes, which facilitate the transfer of the aryl group to the coupling partner. This process is crucial in the formation of carbon-carbon bonds in organic synthesis.

Comparison with Similar Compounds

Structural and Substituent Variations

The electronic and steric properties of boronic esters are heavily influenced by their aryl substituents. Below is a comparison of structurally related compounds:

Key Observations:

- Electron-Donating Groups : The methoxymethoxy group in the target compound and methoxy-substituted analogs (e.g., 2-(4-methoxyphenyl)-dioxaborolane) improve solubility and moderate boron's electrophilicity, facilitating controlled reactivity in cross-couplings .

- Steric Effects : Bulky substituents like adamantyl (2ai) or anthracene (922518-84-1) reduce reaction rates in coupling reactions due to steric hindrance but enhance thermal stability .

- Halogenated Derivatives : Chlorine substituents (e.g., 2,6-dichloro in ) increase electrophilicity at boron, improving reactivity in Suzuki-Miyaura reactions but may require harsher conditions.

Reactivity and Stability

- Hydrogenation Stability : The target compound’s methoxymethoxy group likely confers stability under hydrogenation conditions, as seen in analogous fluorinated derivatives that withstand H2 atmospheres .

- Acid Sensitivity : Methoxymethoxy groups are prone to acid hydrolysis, whereas methoxy or halogenated analogs are more robust under acidic conditions .

- Thermal Stability : Anthracene-based derivatives (e.g., 922518-84-1) exhibit high thermal stability due to extended π-conjugation, making them suitable for high-temperature applications .

Biological Activity

The compound 2-(6-(methoxymethoxy)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2621932-37-2) is a boron-containing organic molecule that has garnered attention due to its unique structural features and potential biological applications. This article explores its biological activity, including its synthesis, mechanisms of action, and applications in various fields such as medicinal chemistry and agriculture.

Chemical Structure and Properties

The compound possesses a dioxaborolane structure that enhances its reactivity and stability. Its molecular formula is , with a molecular weight of approximately 512.54 g/mol. The presence of the methoxymethoxy group is significant for its solubility and interaction with biological systems.

- Enzyme Inhibition : Dioxaborolanes are known to interact with various enzymes through boron coordination. This interaction can lead to the inhibition of enzymes involved in metabolic pathways, making these compounds potential candidates for drug development.

- Cell Signaling Modulation : The compound may influence cellular signaling pathways by interacting with specific receptors or proteins, thereby altering cellular responses to external stimuli.

- Antioxidant Properties : Preliminary studies suggest that compounds with similar structures exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in various diseases due to its ability to modulate biological pathways. Research indicates that it may have applications in:

- Cancer therapy: By targeting specific cancer cell pathways.

- Anti-inflammatory treatments: Through modulation of inflammatory responses.

Agricultural Science

Recent studies have highlighted the use of similar compounds as plant growth promoters. The mechanism involves enhancing plant hormonal pathways that control growth and development.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the effects of dioxaborolanes on cancer cell lines; results showed significant reduction in cell viability at micromolar concentrations. |

| Study 2 | Explored the role of methoxymethoxy groups in enhancing the bioavailability of boron compounds in plants; demonstrated improved growth metrics in treated plants compared to controls. |

Research Findings

- Synthesis Techniques : Various synthetic routes have been developed for the preparation of this compound, including palladium-catalyzed cross-coupling reactions which are essential for forming carbon-carbon bonds .

- Structure-Activity Relationship (SAR) : SAR studies have indicated that modifications to the methoxymethoxy group can significantly affect biological activity, suggesting that fine-tuning this moiety could enhance efficacy .

- Toxicological Profile : Initial toxicological assessments indicate that while the compound has low acute toxicity, further studies are required to fully understand its safety profile in biological systems .

Q & A

Q. Byproduct Mitigation :

- Use anhydrous conditions to prevent hydrolysis of the boronic ester.

- Optimize catalyst loading (typically 1–5 mol%) to avoid Pd-black formation.

- Monitor reaction progress via TLC or LC-MS to isolate the product before deborylation side reactions occur .

How can the structural integrity and purity of this compound be confirmed?

Basic

Key Analytical Techniques :

- ¹H/¹³C/¹¹B NMR : Confirm substitution patterns and boron environment. For example:

- ¹H NMR : Aromatic protons appear at δ 6.8–8.2 ppm; methoxymethoxy (-OCH₂O-) protons resonate as two singlets (δ 3.3–3.5 ppm and δ 5.1–5.3 ppm) .

- ¹¹B NMR : A sharp peak near δ 30–32 ppm confirms the boronic ester .

- HRMS (ESI) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error .

- Elemental Analysis : Ensure C, H, B, and O percentages align with theoretical values.

Q. Purity Assessment :

- Use reverse-phase HPLC with UV detection (λ = 254 nm); purity >95% is acceptable for most applications .

What strategies optimize Suzuki-Miyaura coupling efficiency when using this boronic ester?

Advanced

Reaction Design :

- Base Selection : Use Cs₂CO₃ or K₃PO₄ for mild conditions; stronger bases (e.g., NaOH) may hydrolyze the methoxymethoxy group .

- Solvent System : Employ toluene/EtOH (3:1) or THF/H₂O (10:1) to balance solubility and reactivity.

- Catalyst Screening : Test Pd(PPh₃)₄ or XPhos Pd G3 for sterically demanding substrates.

Electronic Effects :

The methoxymethoxy group acts as an electron-donating substituent , enhancing the electron density of the naphthalene ring. This accelerates oxidative addition but may reduce transmetallation efficiency. Counteract by:

- Increasing reaction temperature (80–100°C).

- Using microwave-assisted synthesis for faster coupling .

How does the methoxymethoxy group influence stability under acidic/basic conditions?

Advanced

Stability Profile :

- Acidic Conditions : The group is stable in weakly acidic media (pH > 3) but hydrolyzes in concentrated HCl or TFA to regenerate the hydroxyl group.

- Basic Conditions : Resists hydrolysis in aqueous NaOH (pH < 12) but degrades in strongly basic, anhydrous environments (e.g., LiHMDS, THF) .

Applications in Multistep Synthesis :

Use the methoxymethoxy group as a temporary protecting group during cross-coupling. Deprotect post-reaction with HCl/MeOH (1:4 v/v) at 50°C for 2 h .

What are the challenges in achieving enantioselective transformations with this compound?

Advanced

Stereochemical Considerations :

- The planar naphthalene system limits chiral induction. Strategies include:

- Chiral Ligands : Employ (R)-BINAP or Josiphos ligands in asymmetric cross-couplings.

- Substrate Engineering : Introduce chiral auxiliaries to adjacent positions .

Case Study :

In enantioselective α-boryl carbene transformations, chiral cyclopropane derivatives were synthesized with >95% ee using Rh₂(S-TCPTTL)₄ as a catalyst .

How to address inconsistencies in reported NMR data for structurally similar boronic esters?

Advanced

Data Contradiction Analysis :

- Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆). Cross-reference spectra using identical solvents .

- Dynamic Effects : Rotameric equilibria in pinacol esters can split peaks. Acquire spectra at elevated temperatures (e.g., 40°C) to coalesce signals .

Validation Protocol :

Compare experimental ¹¹B NMR shifts with computational predictions (DFT/B3LYP) to resolve ambiguities .

What safety protocols are critical when handling this compound?

Q. Basic

- Moisture Sensitivity : Store under argon at –20°C; use flame-dried glassware .

- Toxicity : Wear nitrile gloves and safety goggles; avoid inhalation (use fume hood).

- Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent exothermic hydrolysis .

How can computational modeling predict reactivity trends for this boronic ester?

Advanced

Methods :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO).

- Docking Studies : Simulate interactions with Pd catalysts to predict regioselectivity in cross-couplings .

Case Study :

Modeling revealed that the naphthalene π-system stabilizes Pd intermediates, favoring coupling at the 2-position over the 6-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.